Iodoazomycin riboside Iodoazomycin riboside
Brand Name: Vulcanchem
CAS No.: 102059-58-5
VCID: VC20743027
InChI: InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6-,7-/m1/s1
SMILES: C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O
Molecular Formula: C8H10IN3O5
Molecular Weight: 355.09 g/mol

Iodoazomycin riboside

CAS No.: 102059-58-5

Cat. No.: VC20743027

Molecular Formula: C8H10IN3O5

Molecular Weight: 355.09 g/mol

* For research use only. Not for human or veterinary use.

Iodoazomycin riboside - 102059-58-5

CAS No. 102059-58-5
Molecular Formula C8H10IN3O5
Molecular Weight 355.09 g/mol
IUPAC Name (2S,3S,4R,5R)-2-(iodomethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol
Standard InChI InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6-,7-/m1/s1
Standard InChI Key FWNOUYXMHAJQMU-DBRKOABJSA-N
Isomeric SMILES C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O
SMILES C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O
Canonical SMILES C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O

Synthesis

The synthesis of Iodoazomycin riboside typically involves several steps:

  • Starting Materials: The synthesis begins with azomycin derivatives.

  • Iodination: Iodine is introduced into the azomycin structure through electrophilic substitution reactions.

  • Ribosylation: The ribose sugar is then attached using glycosylation techniques.

The exact methodologies can vary, but they generally aim to maintain the stability and bioactivity of the compound throughout the synthesis process.

Biological Activity

Iodoazomycin riboside has been investigated for its potential as a hypoxia marker in tumors. Studies have shown that it can selectively accumulate in hypoxic regions of tumors, making it useful for imaging and therapeutic applications.

  • Hypoxia Detection: It has been reported that Iodoazomycin riboside can be used in single-photon emission computed tomography (SPECT) imaging to visualize tumor hypoxia, which is crucial for understanding tumor biology and treatment response .

Clinical Applications

Research indicates that compounds like Iodoazomycin riboside could enhance the efficacy of radiotherapy by targeting hypoxic tumor cells that are often resistant to conventional treatments.

  • Tumor Imaging: In clinical settings, Iodoazomycin riboside has been evaluated as a radiopharmaceutical for detecting tumor viability and planning treatment strategies .

Comparative Studies

In comparative studies with other hypoxia markers, Iodoazomycin riboside demonstrated favorable properties in terms of specificity and sensitivity for hypoxic tissues:

CompoundSpecificitySensitivityImaging Technique
Iodoazomycin RibosideHighModerateSPECT
Other RadiotracersVariableLowPET

The data suggest that while other markers may have broader applications, Iodoazomycin riboside offers targeted imaging capabilities that could be particularly beneficial in certain oncological contexts.

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